molecular formula C2H8LiN B1587579 Lithium dimethylamide CAS No. 3585-33-9

Lithium dimethylamide

Cat. No. B1587579
CAS RN: 3585-33-9
M. Wt: 53.1 g/mol
InChI Key: QHXBFEDDNKOZHB-UHFFFAOYSA-N
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Description

Lithium dimethylamide, also known as LiN(CH3)2, is a chemical compound composed of lithium and dimethylamine. It is a colorless and odorless liquid that is soluble in water and organic solvents. LiN(CH3)2 is used in a variety of scientific research applications, including organic synthesis and catalysis. It is also used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

  • Synthesis of d0 organoimido complexes of the early transition metals

    • Application Summary : Lithium dimethylamide is used in the synthesis of d0 organoimido complexes of the early transition metals . These complexes are important in the study of metal-ligand multiple bonds and their reactivity.
  • Meta rearrangement in the reaction of triphenyl- (p-bromophenyl)-silane

    • Application Summary : Lithium dimethylamide is used in meta rearrangement reactions involving triphenyl- (p-bromophenyl)-silane . This can be useful in the synthesis of various organic compounds.
  • Lithium-ion Battery Research
    • Application Summary : Lithium dimethylamide can be used in the exploration of new Li-ion battery materials . The performance gains of rechargeable Li-ion batteries are driving the adoption of electric vehicles (EV) as viable alternatives to combustion engines .
    • Methods of Application : The exact procedures can vary, but generally, lithium dimethylamide could be used in the synthesis of new electrode materials or electrolytes for Li-ion batteries .
    • Results or Outcomes : The exploration of new Li-ion battery materials can lead to improvements in energy density, safety, and other performance characteristics of Li-ion batteries .

properties

IUPAC Name

lithium;dimethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGSUPBDGKOGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[N-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

51.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium dimethylamide

CAS RN

3585-33-9
Record name Lithium dimethylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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